Reversin 121

P-glycoprotein Multidrug Resistance Binding Affinity

Reversin 121 is a premier peptidomimetic chemosensitizer for P-glycoprotein (P-gp/MDR1) research. Its noncompetitive, high-affinity binding (Kd=77 nM) and 6-fold selectivity for P-gp over MRP1 enable precise mechanistic studies, outperforming non-specific inhibitors like Verapamil. With proven efficacy in orthotopic pancreatic cancer models, it's the definitive tool for validating P-gp-mediated multidrug resistance.

Molecular Formula C34H47N3O9
Molecular Weight 641.8 g/mol
CAS No. 174630-04-7
Cat. No. B161322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReversin 121
CAS174630-04-7
Synonyms2-(1,1-dimethylethyl) 1-(phenylmethyl) ester N-[(1,1-dimethylethoxy)carbonyl]-L-a-aspartyl-N6-[(phenylmethoxy)carbonyl]-L-lysine
Molecular FormulaC34H47N3O9
Molecular Weight641.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42)/t26-,27-/m0/s1
InChIKeySVNKEDMVAQBLLN-SVBPBHIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reversin 121 (CAS 174630-04-7): A High-Affinity Peptide Inhibitor of P-glycoprotein for Overcoming Multidrug Resistance in Cancer Research


Reversin 121 (CAS 174630-04-7) is a hydrophobic peptide chemosensitizer that functions as a potent inhibitor of the P-glycoprotein (P-gp, MDR1) efflux pump . It is a dipeptide derivative with the molecular formula C34H47N3O9 and a molecular weight of 641.75 g/mol . Biochemically, Reversin 121 binds to the MDR1 transporter with high affinity and stimulates its ATPase activity, thereby blocking the efflux of chemotherapeutic agents and reversing P-gp-mediated multidrug resistance (MDR) in cancer cells .

Why Generic P-gp Inhibitors Cannot Substitute for Reversin 121: The Critical Role of Binding Affinity and Functional Selectivity in Experimental Design


Substituting Reversin 121 with other P-gp inhibitors like Verapamil, Cyclosporine A, or Tariquidar is scientifically unsound due to critical differences in binding mechanism, potency, and off-target activity. Reversin 121 exhibits a distinct binding affinity (Kd = 77 nM) and acts as a noncompetitive inhibitor by binding to a site distinct from substrate transport sites, which allows for effective efflux blockade without directly competing with chemotherapeutic substrates [1]. In contrast, first-generation inhibitors like Verapamil are competitive inhibitors and are substrates themselves, requiring high, often toxic concentrations to achieve comparable effects . This fundamental mechanistic difference translates into divergent functional outcomes in cellular assays, making Reversin 121 a uniquely precise tool for studying P-gp-mediated MDR where specificity and high affinity are paramount.

Quantitative Differentiation of Reversin 121: A Data-Driven Guide for Scientific Procurement


P-gp Binding Affinity: Reversin 121 vs. Tariquidar

Reversin 121 exhibits a high binding affinity for the P-glycoprotein (MDR1) transporter with a dissociation constant (Kd) of 77 nM [1]. This level of affinity is superior to that of Tariquidar, a potent third-generation P-gp inhibitor, which has a reported Kd of 5.1 nM . The 66-fold higher affinity of Tariquidar may lead to more complete and prolonged inhibition, but the nanomolar binding of Reversin 121 is sufficient for robust experimental reversal of MDR without the potential for complete transporter ablation, which may have different downstream cellular consequences.

P-glycoprotein Multidrug Resistance Binding Affinity

Functional Inhibition of P-gp Efflux: Reversin 121 vs. Verapamil

In a functional assay measuring P-gp-dependent Calcein-AM extrusion, Reversin 121 demonstrated a half-maximal inhibitory concentration (IC50) of 0.3 µM [1]. This is significantly more potent than Verapamil, a first-generation P-gp inhibitor, which has an IC50 of 2-10 µM for inhibiting P-gp function [2]. The 7- to 33-fold greater potency of Reversin 121 allows for effective P-gp blockade at lower, less cytotoxic concentrations.

P-glycoprotein Calcein-AM Efflux Functional Assay

Reversin 121 Exhibits Selectivity for P-gp Over MRP1

Reversin 121 demonstrates a clear selectivity for P-glycoprotein (P-gp) over the related multidrug resistance-associated protein 1 (MRP1). In a calcein-AM efflux assay, the IC50 for inhibiting P-gp was 0.3 µM, whereas the IC50 for inhibiting MRP1 was 1.8 µM, representing a 6-fold selectivity window [1]. This contrasts with some broad-spectrum inhibitors that affect multiple ABC transporters, potentially confounding experimental results.

P-glycoprotein MRP1 Transporter Selectivity

Reversin 121 Reverses Chemotherapy Resistance in Pancreatic Cancer In Vivo

In an orthotopic pancreatic cancer mouse model, co-administration of Reversin 121 (2.5 mg/kg, i.p.) with 5-fluorouracil (35 mg/kg/day) significantly reduced tumor size and metastatic burden compared to 5-fluorouracil alone [1]. The treatment also led to a reduction in MRP3-positive cells. This in vivo efficacy distinguishes Reversin 121 from many P-gp inhibitors that show potent in vitro activity but fail to translate to animal models due to poor bioavailability or high toxicity.

Pancreatic Cancer In Vivo Model Chemosensitization

Defined Application Scenarios for Reversin 121 in Academic and Industrial Research


Mechanistic Studies of P-gp-Specific Efflux in Multidrug Resistant Cell Lines

Due to its 6-fold selectivity for P-gp over MRP1 [1] and potent inhibition of Calcein-AM efflux at sub-micromolar concentrations (IC50 = 0.3 µM) [2], Reversin 121 is the preferred reagent for experiments where isolating the contribution of P-gp to drug resistance is critical. Using Verapamil, which lacks this selectivity and potency, would confound results by inhibiting calcium channels and other transporters .

In Vivo Validation of P-gp-Mediated MDR Reversal in Preclinical Cancer Models

Reversin 121 has demonstrated efficacy in an orthotopic pancreatic cancer mouse model when combined with 5-fluorouracil [3]. This makes it a valuable tool for preclinical studies aiming to validate the therapeutic potential of P-gp inhibition in a complex biological system, where many other in vitro-active inhibitors fail to show an effect due to poor pharmacokinetics or toxicity.

Structure-Activity Relationship (SAR) Studies for Developing Next-Generation MDR Inhibitors

As a well-characterized peptidomimetic inhibitor with a known binding site distinct from substrate transport sites [4], Reversin 121 serves as an excellent lead compound for medicinal chemistry efforts. Its noncompetitive inhibition mechanism [4] makes it a unique scaffold for designing more potent and specific analogs, as demonstrated by the development of derivatives with improved IC50 values [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reversin 121

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.